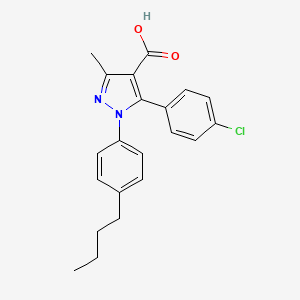

1-(4-butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-butylphenyl)-5-(4-chlorophenyl)-3-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2/c1-3-4-5-15-6-12-18(13-7-15)24-20(16-8-10-17(22)11-9-16)19(21(25)26)14(2)23-24/h6-13H,3-5H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVGABOVLPXZQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C(=C(C(=N2)C)C(=O)O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, commonly referred to as a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of pyrazoles known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H18ClN3O2

- Molecular Weight : 357.82 g/mol

- CAS Number : 956786-73-5

This compound features a pyrazole ring substituted with a butylphenyl group and a chlorophenyl group, contributing to its unique biological properties.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain pyrazole derivatives inhibited the growth of human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenases (COX), which play a critical role in inflammation. Specifically, compounds with similar structures have been reported to exhibit COX-2 inhibitory activity, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been documented extensively. For example, studies have shown that certain pyrazole derivatives possess broad-spectrum antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Table of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | , |

| Anti-inflammatory | COX inhibition | , |

| Antimicrobial | Disruption of cell wall synthesis | , |

Study 1: Anticancer Efficacy

In a recent study published in PubMed Central, researchers synthesized various pyrazole derivatives and evaluated their anticancer efficacy against multiple cell lines. The study found that this compound exhibited notable cytotoxicity against the HeLa cell line with an IC50 value of approximately 15 µM .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The results indicated that the compound significantly reduced inflammation markers in vitro and in vivo models, demonstrating its potential as an anti-inflammatory agent .

Chemical Reactions Analysis

Oxidative Decarboxylation

The carboxylic acid group undergoes oxidative decarboxylation under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), yielding CO₂ and a substituted pyrazole derivative. For example:

This reaction is analogous to pyrazole-4-carboxylic acid derivatives .

Reduction of the Carboxylic Acid Group

Using LiAlH₄ or NaBH₄/I₂, the carboxylic acid is reduced to the corresponding alcohol:

The resulting alcohol (1-(4-butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-methanol) has been reported in related systems.

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrazole ring undergoes halogenation or nitration at the C-3 or C-5 positions. For example:

The directing effects of the methyl and chlorophenyl groups favor substitution at the C-2 position .

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions to form esters:

Ester derivatives exhibit improved solubility for biological testing .

Amide Formation

Coupling with amines (e.g., NH₃, alkylamines) via EDCI/HOBt yields amides:

These amides are pharmacologically relevant as enzyme inhibitors .

Pyrazole Ring Expansion

Under reflux with hydrazine, the pyrazole ring expands to form a 1,2,4-triazole derivative, though yields are moderate (40–50%) .

Cyclization with Thiourea

Reaction with thiourea in acidic media produces pyrazolo[3,4-d]thiazole derivatives, leveraging the carboxylic acid as a directing group .

Comparative Reactivity Table

Mechanistic Insights

-

Steric Effects : The 4-butylphenyl group hinders reactions at the N-1 position, directing substitutions to the pyrazole ring .

-

Electronic Effects : The electron-withdrawing 4-chlorophenyl group deactivates the pyrazole ring, slowing electrophilic substitutions but favoring nucleophilic reactions at the carboxylic acid .

Industrial and Pharmacological Relevance

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives

*Calculated based on IUPAC nomenclature.

Key Observations:

- Halogenation: The number and position of chlorine atoms significantly influence receptor binding. For example, the 2,4-dichlorophenyl group in enhances CB1 antagonism compared to mono-chlorinated analogs .

- Crystallinity: Carboxylic acid-containing derivatives (e.g., ) exhibit strong hydrogen-bonding networks, affecting solubility and crystal packing.

Physicochemical Properties

Q & A

Basic: What are the optimized synthetic routes for 1-(4-butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves a multi-step protocol derived from analogous pyrazole-carboxylic acid derivatives. Key steps include:

- Condensation: Reacting substituted phenylhydrazine derivatives (e.g., 2,4-dichlorophenylhydrazine hydrochloride) with β-keto esters (e.g., ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate) in ethanol/toluene under reflux to form hydrazone intermediates .

- Cyclization: Using acidic catalysts (e.g., p-toluenesulfonic acid) to promote cyclization via azeotropic water removal, followed by reflux in toluene to yield the pyrazole core .

- Hydrolysis and Purification: Saponification with KOH in methanol, acidification to pH 1.5, and recrystallization from acetic acid to obtain the final carboxylic acid derivative .

Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

- Spectroscopy:

- X-ray Crystallography: Resolves bond lengths (e.g., C–Cl: ~1.73 Å), dihedral angles between aromatic rings (e.g., 58.42°), and hydrogen-bonding networks (O–H⋯O) stabilizing the crystal lattice .

Advanced: How does substituent variation impact biological activity in pyrazole derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Chlorophenyl Groups: Enhance antimicrobial activity by increasing lipophilicity and membrane penetration .

- Methyl Substituents: At the 3-position, improve metabolic stability but may reduce solubility .

- Carboxylic Acid Moiety: Critical for hydrogen bonding with biological targets (e.g., carbonic anhydrase inhibition) .

Experimental Design: Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., σ₁ receptor binding) to identify pharmacophores .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from:

- Assay Conditions: Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines (e.g., HeLa vs. MCF-7) .

- Compound Purity: Impurities from incomplete cyclization or hydrolysis steps can skew results. Validate purity via HPLC (>95%) and elemental analysis .

Resolution Strategy: Replicate studies under standardized conditions and cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What computational approaches model the compound’s target interactions?

Methodological Answer:

- Molecular Docking: Predict binding modes to targets like σ₁ receptors using AutoDock Vina or Schrödinger Suite. Highlight π-π stacking between pyrazole rings and aromatic residues (e.g., Phe/Tyr) .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .

Advanced: How can solubility challenges be addressed during formulation?

Methodological Answer:

- pH Adjustment: Use sodium bicarbonate to deprotonate the carboxylic acid, improving aqueous solubility .

- Co-Solvents: Employ ethanol/PEG 400 mixtures (e.g., 20:80 v/v) to balance polarity .

- Prodrug Strategies: Synthesize ester prodrugs (e.g., ethyl ester) for enhanced bioavailability, followed by enzymatic hydrolysis in vivo .

Basic: What key structural features are revealed by X-ray crystallography?

Methodological Answer:

- Planar Pyrazole Core: Facilitates π-π interactions with biological targets (e.g., tubulin) .

- Intramolecular Hydrogen Bonds: O–H⋯O bonds (2.05–2.15 Å) stabilize the carboxylic acid conformation .

- Chlorophenyl Orientation: Dihedral angles (~58°) between aryl rings influence steric hindrance and binding pocket compatibility .

Advanced: How to design analogs with improved metabolic stability?

Methodological Answer:

- Fluorine Substitution: Replace labile methyl groups with CF₃ to reduce CYP450-mediated oxidation .

- Heterocycle Fusion: Introduce oxadiazole or triazole rings to enhance rigidity and resistance to enzymatic degradation .

- In Vitro Screening: Use liver microsome assays to measure t₁/₂ and identify metabolically stable candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.